4-(aminomethyl)pyrimidin-2-amine dihydrochloride
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Overview
Description
4-(aminomethyl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C5H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
It is suggested that compounds with a similar structure have been found to inhibit plk4 . This inhibition could potentially disrupt centriole duplication, thereby affecting cell division and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell division and growth, given its target is PLK4 . By inhibiting PLK4, the compound could disrupt the normal process of centriole duplication, which is crucial for cell division . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is overexpressed .
Result of Action
The result of the action of this compound is likely to be the inhibition of cell division and growth, particularly in cancer cells where PLK4 is overexpressed . This could potentially lead to cell cycle arrest and apoptosis, thereby exerting an anticancer effect .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride are not well-documented in the literature. Pyrimidin-2-amine derivatives have been shown to have significant biochemical activity. For example, some pyrimidin-2-amine derivatives have been found to inhibit the PLK4 enzyme, a master regulator of centriole duplication . This suggests that this compound may interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds have shown significant effects on cellular processes. For instance, some pyrimidin-2-amine derivatives have demonstrated antiproliferative activity against breast cancer cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit the PLK4 enzyme . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Preparation Methods
The synthesis of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 4-(aminomethyl)pyrimidine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
4-(aminomethyl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to speed up the reactions.
Scientific Research Applications
4-(aminomethyl)pyrimidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a ligand in binding studies.
Comparison with Similar Compounds
4-(aminomethyl)pyrimidin-2-amine dihydrochloride can be compared with other similar compounds, such as:
4-(aminomethyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a pyrimidine ring.
2-amino-4-methylpyridine: This compound has a methyl group instead of an aminomethyl group. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to these similar compounds.
Properties
IUPAC Name |
4-(aminomethyl)pyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c6-3-4-1-2-8-5(7)9-4;;/h1-2H,3,6H2,(H2,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOUBYRKTXLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171900-24-5 |
Source
|
Record name | 4-(aminomethyl)pyrimidin-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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